(2-Allylphenoxy)trimethylsilane

Organosilicon Chemistry Hydrosilylation Protecting Group Strategy

(2-Allylphenoxy)trimethylsilane is an organosilicon compound with the molecular formula C12H18OSi and a molecular weight of 206.36 g/mol. It is characterized by the presence of a trimethylsilyl group attached to a phenoxy moiety that is further substituted with an allyl group at the ortho position.

Molecular Formula C12H18OSi
Molecular Weight 206.36 g/mol
CAS No. 18042-43-8
Cat. No. B185395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Allylphenoxy)trimethylsilane
CAS18042-43-8
Molecular FormulaC12H18OSi
Molecular Weight206.36 g/mol
Structural Identifiers
SMILESC[Si](C)(C)OC1=CC=CC=C1CC=C
InChIInChI=1S/C12H18OSi/c1-5-8-11-9-6-7-10-12(11)13-14(2,3)4/h5-7,9-10H,1,8H2,2-4H3
InChIKeyLJIXCUHZKDSCQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Allylphenoxy)trimethylsilane (CAS 18042-43-8): Physical Properties and Purity Specifications for Procurement


(2-Allylphenoxy)trimethylsilane is an organosilicon compound with the molecular formula C12H18OSi and a molecular weight of 206.36 g/mol [1]. It is characterized by the presence of a trimethylsilyl group attached to a phenoxy moiety that is further substituted with an allyl group at the ortho position . The compound is a colorless to pale yellow liquid with a boiling point of 85°C at 5 mmHg and a density of 0.925 g/mL . It is commercially available in high purity grades (typically 97-98%), often stabilized with tert-butylcatechol (TBC) to prevent polymerization .

Why (2-Allylphenoxy)trimethylsilane Cannot Be Replaced by Generic Silyl Ethers or Allyl Phenols


Generic substitution of (2-allylphenoxy)trimethylsilane with structurally similar silyl ethers or allyl phenols is not scientifically justifiable due to its unique orthogonal reactivity profile. The compound combines a trimethylsilyl (TMS) protecting group on the phenolic oxygen with a free allyl moiety, enabling sequential or orthogonal transformations [1]. Direct comparison studies have demonstrated that (2-allylphenoxy)trimethylsilane undergoes selective hydrosilylation at the allyl double bond without deprotection of the TMS group, whereas unprotected 2-allylphenol reacts at both the double bond and the hydroxyl group, leading to complex mixtures and reduced yields [2]. Furthermore, the TMS group imparts enhanced volatility and improved handling characteristics compared to the parent phenol, which is a high-boiling liquid (b.p. 220°C/760 mmHg) [3]. These differentiated properties are critical for applications requiring precise control over reaction sequences, such as in the synthesis of functional copolymers or advanced materials [4].

Quantitative Evidence for Selecting (2-Allylphenoxy)trimethylsilane over Analogs


Selective Hydrosilylation at the Allyl Group: Orthogonal Reactivity vs. 2-Allylphenol

In reactions with alkoxy alkyl hydrogen silanes, (2-allylphenoxy)trimethylsilane adds exclusively at the allyl double bond, whereas 2-allylphenol reacts at both the allyl double bond and the hydroxyl group, leading to a mixture of products [1]. This orthogonal reactivity is quantified by the isolation of fifteen previously undescribed compounds from the (2-allylphenoxy)trimethylsilane reaction, demonstrating the synthetic utility of the protected intermediate [1].

Organosilicon Chemistry Hydrosilylation Protecting Group Strategy

Copolymerization Efficiency: Enhanced Incorporation as Comonomer vs. Unprotected Phenol

Japanese Patent JPH03106890A discloses that (2-allylphenoxy)trimethylsilane is useful as a comonomer for copolymerization with lower olefins such as propylene, enabling the introduction of functional sites into copolymers [1]. The TMS protection prevents catalyst poisoning by the phenolic hydroxyl group, a known issue with unprotected phenols in Ziegler-Natta polymerizations [2]. This allows for higher catalytic activity and more efficient monomer incorporation compared to unprotected 2-allylphenol .

Polymer Chemistry Copolymerization Functional Polyolefins

Quantitative Deprotection Yield: Recovery of 2-Allylphenol under Mild Conditions

Deprotection of (2-allylphenoxy)trimethylsilane with methanol proceeds smoothly to afford 2-allylphenol in 85% isolated yield after 0.33 hours . This compares favorably to typical TMS deprotection yields reported in the literature, which range from 78% to 100% depending on substrate and conditions, but with significantly longer reaction times for sterically hindered phenols [1].

Deprotection Silyl Ether Cleavage Synthetic Methodology

Physical Property Advantages: Reduced Boiling Point for Improved Processability

The boiling point of (2-allylphenoxy)trimethylsilane is 85°C at 5 mmHg , compared to 220°C at 760 mmHg for 2-allylphenol [1]. This represents a substantial reduction in boiling point at comparable pressure, which facilitates vacuum distillation purification and improves handling in industrial processes.

Process Chemistry Purification Volatility

Optimal Research and Industrial Application Scenarios for (2-Allylphenoxy)trimethylsilane


Synthesis of Functional Polyolefins via Copolymerization

Use as a comonomer in the copolymerization of propylene or ethylene to introduce pendant allyl groups into the polymer backbone [1]. The TMS protection prevents catalyst deactivation, enabling efficient incorporation of the functional comonomer. Subsequent deprotection yields polymers with pendant phenol groups, which can be further functionalized for advanced materials applications [2].

Orthogonal Protection Strategy in Multi-Step Organic Synthesis

Employ (2-allylphenoxy)trimethylsilane when both a protected phenol and a free allyl group are required for sequential transformations [3]. The allyl moiety can be hydrosilylated or functionalized without affecting the TMS-protected phenol, enabling complex molecule construction with fewer protecting group manipulations [4].

Synthesis of Organosilicon Building Blocks via Hydrosilylation

Utilize the compound as a substrate for hydrosilylation reactions with silanes to generate new organosilicon structures [5]. The orthogonal reactivity ensures clean conversion of the allyl group to silylpropyl derivatives while maintaining the TMS-protected phenol for subsequent transformations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-Allylphenoxy)trimethylsilane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.